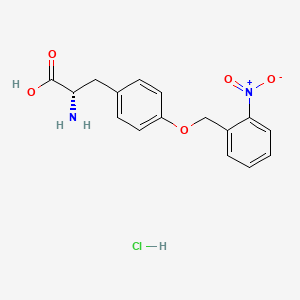

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NB-caged Tyrosine Hydrochloride, also known as ortho-nitrobenzyl caged L-tyrosine hydrochloride, is a derivative of the amino acid tyrosine. It is characterized by the presence of a photosensitive ortho-nitrobenzyl side chain. This compound is designed to release tyrosine upon exposure to ultraviolet light (300-350 nm), making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a type of o-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups in the study of dynamic biological processes . The primary targets of these compounds are chloride anionophores . These anionophores have shown promising applications as anticancer scaffolds .

Mode of Action

The compound interacts with its targets through a process known as photocontrolled activation . This involves the use of light to activate the compound, which is why these systems are often referred to as light-responsive . The compound is linked to benzimidazole-based protransporters, which can be activated by external light . This activation leads to changes in the chloride ion homeostasis inside cancer cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Cl−/NO3− antiport ion transport process . This process involves the exchange of chloride ions and nitrate ions across a membrane . The compound’s action perturbs the chloride ion homeostasis inside cancer cells, leading to apoptosis .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability would be influenced by factors such as light exposure and the presence of chloride anionophores .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved by perturbing the chloride ion homeostasis inside these cells . The compound’s action leads to phototoxic cell death, particularly in MCF-7 cancer cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s activation and efficacy are dependent on light exposure . Additionally, the presence of chloride anionophores in the environment is crucial for the compound’s anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NB-caged Tyrosine Hydrochloride typically involves the protection of the hydroxyl group of tyrosine with an ortho-nitrobenzyl group. This is achieved through a series of chemical reactions, including esterification and subsequent hydrolysis. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

Types of Reactions:

Photolysis: The primary reaction NB-caged Tyrosine Hydrochloride undergoes is photolysis. .

Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions:

Ultraviolet Light (300-350 nm): Used for photolysis to release tyrosine.

Acidic or Basic Conditions: Used for hydrolysis reactions.

Major Products:

Scientific Research Applications

NB-caged Tyrosine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a photolabile protecting group in organic synthesis.

Biology: Incorporated into proteins in Escherichia coli for studying protein functions and interactions

Medicine: Utilized in the development of photoactivatable drugs and therapeutic agents.

Industry: Applied in the design of light-controlled biomaterials and sensors.

Comparison with Similar Compounds

O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine: Another photolabile compound used for similar applications.

O-[(2-nitrophenyl)methyl]-L-tyrosine hydrochloride: A closely related compound with similar photolysis properties.

Uniqueness: NB-caged Tyrosine Hydrochloride is unique due to its high efficiency in releasing tyrosine upon photolysis and its incorporation into proteins in Escherichia coli. This makes it particularly valuable for studying protein functions and interactions in a controlled manner .

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUCEARMIBXBOJ-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)

![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)